2-Bromo-4-methoxy-1-(1-methylethyl)benzene
Description
Contextualization of 2-Bromo-4-methoxy-1-(1-methylethyl)benzene within Substituted Benzene (B151609) Chemistry
The chemistry of benzene and its derivatives is central to organic chemistry. byjus.com Benzene's characteristic reaction is electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edunumberanalytics.com The presence of substituents on the benzene ring profoundly influences the rate and position of subsequent substitution reactions. libretexts.orgmsu.edu These influences are generally understood through two primary electronic effects: the inductive effect and the resonance (or conjugative) effect. libretexts.org
Substituents are classified as either activating or deactivating groups. Activating groups increase the rate of electrophilic substitution compared to benzene, while deactivating groups decrease the rate. libretexts.orgmsu.edu
Methoxy (B1213986) group (-OCH₃) : This is a strongly activating group. While oxygen is highly electronegative (a withdrawing inductive effect), its lone-pair electrons strongly donate into the benzene ring through resonance, making the ring more electron-rich and thus more reactive towards electrophiles. libretexts.orgmsu.edu
Isopropyl group (-CH(CH₃)₂) : As an alkyl group, it is a weak activating group, primarily through an electron-donating inductive effect.
Significance of Brominated Anisole (B1667542) Derivatives in Contemporary Organic Synthesis
Anisole, or methoxybenzene, and its derivatives are important building blocks in organic synthesis. manavchem.com When a bromine atom is introduced into the anisole structure, the resulting brominated anisole derivatives become highly versatile intermediates. datapdf.com The bromine atom serves as a useful functional handle, enabling a wide array of subsequent chemical transformations.
One of the most significant applications of brominated anisoles is in the formation of organometallic reagents. For instance, 4-bromoanisole (B123540) can readily form a Grignard reagent by reacting with magnesium metal. wikipedia.org This Grignard reagent is a powerful nucleophile used to create new carbon-carbon bonds, a fundamental operation in the synthesis of complex organic molecules. wikipedia.org
Furthermore, the bromine atom on an anisole ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern synthetic chemistry, allowing for the construction of complex molecular architectures, including biphenyls and other conjugated systems often found in pharmaceuticals and electronic materials. The methoxy group in these derivatives also influences the electronic properties of the final product and can be a precursor to a phenol (B47542) group if required. The strategic use of bromination on the anisole framework is therefore a key tactic in the synthesis of valuable target molecules. datapdf.comgoogle.com
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 486420-91-1 | glpbio.com |
| Molecular Formula | C₁₀H₁₃BrO | glpbio.com |
| Molecular Weight | 229.11 g/mol | glpbio.com |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methoxy-1-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGONKBBXWVIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Direct Synthetic Routes to 2-Bromo-4-methoxy-1-(1-methylethyl)benzene
Direct synthesis of the target compound primarily relies on the functionalization of an aromatic precursor. The choice of strategy is dictated by the directing effects of the substituents already present on the benzene (B151609) ring.
The most common route to this compound is through the electrophilic bromination of its precursor, 4-methoxy-1-(1-methylethyl)benzene (also known as 4-isopropylanisole (B1583350) or 4-methoxycumene). nih.gov In this reaction, the methoxy (B1213986) (-OCH3) and isopropyl (-CH(CH3)2) groups are both activating and ortho-, para-directing. The powerful ortho-, para-directing influence of the methoxy group, combined with the steric hindrance at the position ortho to the bulky isopropyl group, selectively directs the incoming bromine electrophile to the position ortho to the methoxy group.
Various brominating agents can be employed for this transformation. A common laboratory-scale method involves the use of N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane. lookchem.com Other systems, such as ammonium (B1175870) bromide with an oxidant like Oxone, can also achieve this bromination under mild, ambient temperature conditions. organic-chemistry.org The use of trifluoroacetic acid as a solvent with reagents like tribromoisocyanuric acid has been shown to prevent polybromination, which can be a side reaction with highly activated aromatic rings. organic-chemistry.org
Table 1: Comparison of Electrophilic Bromination Reagents
| Reagent System | Conditions | Key Features |
|---|---|---|
| N-Bromosuccinimide (NBS) | Aqueous or organic solvent, room temp. | High regioselectivity, catalyzed by mandelic acid. organic-chemistry.org |
| Ammonium Bromide / Oxone | Methanol or water, ambient temp. | Catalyst-free, uses a simple bromine source. organic-chemistry.org |
| Tribromoisocyanuric Acid | Trifluoroacetic acid, room temp. | Avoids polybromination. organic-chemistry.org |
While direct electrophilic bromination is more common for activated rings, nucleophilic substitution offers an alternative pathway, most notably through the Sandmeyer reaction. wikipedia.orgbyjus.com This method involves the diazotization of a primary aromatic amine, followed by displacement of the diazonium group with a bromide ion, typically using a copper(I) bromide catalyst. byjus.comnih.gov
The synthesis of this compound via this route would begin with the corresponding aniline, 2-amino-4-methoxy-1-(1-methylethyl)benzene. This precursor would be treated with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid to form the aryl diazonium salt. Subsequent treatment with CuBr introduces the bromine atom at the desired position. wikipedia.org The Sandmeyer reaction is a powerful tool as it allows for substitution patterns that may not be achievable through direct electrophilic substitution. byjus.comorganic-chemistry.org Recent advancements have explored catalytic versions of the Sandmeyer bromination, sometimes using a mixture of Cu(I) and Cu(II) salts to improve yields. nih.gov
Precursor Design and Starting Material Optimization
The primary precursor for the direct synthesis of this compound is 4-methoxy-1-(1-methylethyl)benzene. nih.gov The efficient synthesis of this starting material is therefore critical. Common industrial routes to 4-isopropylanisole include:
Friedel-Crafts Alkylation: Anisole (B1667542) is alkylated with an isopropylating agent such as isopropyl alcohol or 2-chloropropane (B107684) in the presence of a Lewis acid catalyst.
Methylation: 4-Isopropylphenol can be methylated using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, under basic conditions.
Optimization of these precursor syntheses involves careful selection of catalysts, reaction temperature, and solvents to maximize the yield and purity of 4-isopropylanisole, which directly impacts the efficiency of the subsequent bromination step.
Catalytic Approaches in Synthesis
The bromine atom in this compound makes it an excellent substrate for a variety of catalytic cross-coupling reactions, allowing for significant molecular diversification. wikipedia.org
Palladium catalysis is a cornerstone of modern organic synthesis, and aryl bromides are highly effective coupling partners. nih.gov
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used due to its tolerance of a broad range of functional groups. mdpi.com The reaction of this compound with an appropriate boronic acid would yield a biaryl product. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to give the final product. libretexts.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. organic-chemistry.orglibretexts.org For example, reacting this compound with an acrylate (B77674) ester would yield a cinnamate (B1238496) derivative. tandfonline.com The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand. rug.nl High temperatures may be required for less reactive aryl bromides. tandfonline.com
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. nih.gov This allows for the synthesis of a wide range of arylamine derivatives from this compound. The choice of ligand and base is critical for achieving high yields. nih.govchemspider.com
Table 2: Overview of Palladium-Catalyzed Reactions
| Reaction Name | Coupling Partner | Bond Formed | Key Reagents |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Compound | C-C | Pd catalyst, Base. libretexts.org |
| Heck Reaction | Alkene | C-C | Pd catalyst, Base. organic-chemistry.org |
| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, Ligand, Base. nih.gov |
| C-O Cross-Coupling | Alcohol | C-O | Pd catalyst, Ligand, Base. nih.govnih.gov |
Nickel catalysts have emerged as a cost-effective and highly effective alternative to palladium for many cross-coupling reactions. chemrxiv.org Nickel's unique electronic properties and ability to participate in different catalytic cycles, such as Ni(0)/Ni(II) or Ni(I)/Ni(III), make it suitable for a range of transformations. nih.govrsc.org
Nickel catalysts can be used for C-N bond formation by coupling haloarenes with various nitrogen sources. nih.gov For instance, nickel-catalyzed methods have been developed for the amination of bromoarenes. These reactions often proceed under different conditions than their palladium-catalyzed counterparts and can offer complementary reactivity. nih.gov Furthermore, nickel catalysis can be employed in carbonylative cyclization reactions, where an aryl halide, a CO source, and another reactant are combined to form cyclic ketones. researchgate.net While less common than derivatization, nickel catalysts could also potentially facilitate halogen exchange reactions, transforming the aryl bromide into other aryl halides under specific conditions.
Compound List
Catalyst-Transfer Macrocyclization Involving Brominated Aromatic Substrates
Catalyst-transfer macrocyclization (CTM) is a powerful synthetic strategy for the one-step synthesis of macrocycles, avoiding the need for high-dilution conditions that are typically required to favor intramolecular over intermolecular reactions. nih.govnih.gov This methodology often utilizes a palladium catalyst that "walks" along a polymer chain before triggering the ring-closing step. nih.gov Brominated aromatic substrates, such as this compound, are excellent candidates for this type of transformation, particularly in the synthesis of aza-paracyclophanes through Buchwald-Hartwig amination reactions. nih.govnih.gov
The general mechanism involves an initial intermolecular cross-coupling reaction between a bromo-amino aromatic monomer, followed by a catalyst-transfer process. The palladium catalyst, after an initial coupling, moves along the growing oligomeric chain to the terminal C-Br bond, where it can then undergo an intramolecular reductive elimination to form the macrocycle. nih.gov The efficiency and product distribution of the macrocyclization can be influenced by the nature of the substituents on the aromatic ring. nih.gov
A hypothetical CTM reaction involving a derivative of this compound is presented below. Assuming the bromo-compound is coupled with an amino-functionalized monomer, a variety of macrocyclic structures could be accessible.
Table 1: Hypothetical Catalyst-Transfer Macrocyclization Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | Pd(dba)₂ / XPhos | Commonly used, efficient catalyst system for Buchwald-Hartwig couplings. nih.gov |
| Base | NaOtBu | Strong, non-nucleophilic base suitable for deprotonating the amine. |
| Solvent | Toluene | Aprotic solvent, common in Pd-catalyzed cross-couplings. |
| Temperature | 40-100 °C | Mild to moderate temperatures are often sufficient for CTM. nih.gov |
The presence of the methoxy and isopropyl groups on the benzene ring of the monomer unit would influence the electronic and steric properties of the resulting macrocycle, potentially tuning its cavity size and host-guest properties.
Methodological Advancements in Aromatic Functionalization
The bromo-substituent in this compound serves as a versatile handle for a wide array of chemical transformations, leveraging modern palladium-catalyzed cross-coupling reactions. These advancements allow for the precise introduction of various functional groups, significantly expanding the chemical space accessible from this starting material.
Palladium-Catalyzed C-O Coupling: The formation of diaryl or alkyl aryl ethers from aryl bromides is a significant area of research. While classical methods like the Ullmann condensation require harsh conditions, palladium-catalyzed C-O coupling reactions proceed under much milder conditions. acs.org The use of bulky, electron-rich phosphine ligands is crucial for promoting the desired reductive elimination over competing β-hydride elimination, especially when coupling with primary alcohols. acs.org For a substrate like this compound, this would allow for the replacement of the bromine atom with a variety of alkoxy or aryloxy groups.
Palladium-Catalyzed Carbonylation: The introduction of a carbonyl group can be achieved through palladium-catalyzed carbonylation reactions. organic-chemistry.orgrsc.org These reactions typically involve the use of carbon monoxide (CO) as a C1 source and can be used to synthesize esters, amides, or aldehydes from aryl bromides. organic-chemistry.org Recent developments have enabled these reactions to proceed at low CO pressures and under mild conditions, even with challenging alkyl bromide substrates. organic-chemistry.org
Domino and Cascade Reactions: The strategic placement of functional groups on the aromatic ring can enable complex domino or cascade reactions. For instance, a palladium-catalyzed reaction of a bromo-aromatic compound with a suitably functionalized coupling partner can initiate a sequence of cyclizations and rearrangements to build complex polycyclic structures in a single step. nih.gov
Table 2: Potential Functionalization Reactions of this compound
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl compound |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl-alkyne |
| Heck Coupling | Alkene, Pd catalyst, base | Aryl-alkene |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Aryl-amine |
These methodological advancements underscore the importance of halogenated aromatic compounds as key building blocks in modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity.
Reactivity Profiles and Mechanistic Investigations of 2 Bromo 4 Methoxy 1 1 Methylethyl Benzene
Electronic Effects of Substituents on Aromatic Reactivity
The electronic character of the substituents on a benzene (B151609) ring is a primary determinant of its reactivity towards electrophilic and nucleophilic attack. In 2-Bromo-4-methoxy-1-(1-methylethyl)benzene, the methoxy (B1213986) and isopropyl groups are generally considered electron-donating, while the bromine atom is an electron-withdrawing group.
Substituents that donate electrons to the aromatic ring increase its nucleophilicity, thereby activating it towards electrophilic aromatic substitution. nih.govdrishtiias.com Conversely, electron-withdrawing groups decrease the electron density of the ring, deactivating it towards electrophiles and making it more susceptible to nucleophilic attack. nih.govdrishtiias.com
The methoxy group (-OCH₃) is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. youtube.com This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. nih.govyoutube.com This increased electron density makes these positions more attractive to electrophiles. youtube.com
The isopropyl group [-CH(CH₃)₂] influences the reactivity of the benzene ring through both electronic and steric effects. Electronically, alkyl groups like isopropyl are weakly activating and ortho-, para-directing due to a positive inductive effect (+I), meaning they donate electron density through the sigma bonds. nih.gov This effect, however, is less pronounced than the resonance donation from the methoxy group.
From a steric perspective, the bulky nature of the isopropyl group can hinder the approach of reactants to the adjacent ortho position. bldpharm.com This steric hindrance can influence the regioselectivity of reactions, often favoring substitution at less sterically crowded positions. bldpharm.com In the context of this compound, the isopropyl group's bulk could disfavor substitution at the C6 position.
Reactivity of the Aryl Bromide Moiety
The carbon-bromine bond in this compound is a key site for various chemical transformations, including nucleophilic aromatic substitution and radical reactions.
Aryl halides can undergo nucleophilic aromatic substitution (SNAr) through different mechanisms, most commonly the addition-elimination pathway. chemistrysteps.commasterorganicchemistry.com This mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromide). chemistrysteps.commasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. chemistrysteps.comnih.gov
In this compound, the methoxy and isopropyl groups are electron-donating, which disfavors the formation of the anionic Meisenheimer complex, making the addition-elimination pathway less likely under standard conditions. However, nucleophilic aromatic substitution can also proceed via an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate, particularly under forcing conditions with very strong bases. chemistrysteps.com
Recent research has also provided evidence for concerted SₙAr mechanisms, challenging the universally accepted stepwise addition-elimination model. nih.gov
The aryl bromide moiety can participate in radical reactions. Aryl radicals can be generated from aryl bromides through various methods, including the use of radical initiators or transition metal catalysts. libretexts.orgbldpharm.com Once formed, these highly reactive intermediates can participate in a variety of transformations, such as hydrogen atom abstraction or addition to multiple bonds. libretexts.org The generation of aryl radicals from aryl halides is a powerful tool in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. bldpharm.com
Mechanistic Elucidation of Novel Transformations
While specific novel transformations for this compound are not extensively documented in publicly available literature, its structure suggests potential for participation in various modern synthetic methodologies. For instance, the aryl bromide functionality is a common handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govgoogle.comrsc.org These reactions proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a low-valent palladium species, followed by transmetalation (for Suzuki) or migratory insertion and subsequent steps, ultimately leading to the formation of a new bond at the position of the bromine atom.
The presence of both an electron-rich aromatic core and a reactive aryl bromide handle makes this compound a potentially versatile substrate for the development and mechanistic study of new catalytic transformations.
Kinetic and Thermodynamic Considerations in Reaction Pathways
The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding its reactivity and predicting the feasibility and outcomes of its chemical transformations. While specific experimental data for this compound is not extensively available in the public domain, a comprehensive understanding can be constructed by examining the electronic and steric effects of its substituents and by drawing parallels with related, well-studied molecules.
The reactivity of an aromatic compound is significantly influenced by the nature of the substituents on the benzene ring. In the case of this compound, the interplay of three different groups—a bromine atom, a methoxy group, and an isopropyl group—governs its behavior in chemical reactions.
Electronic Effects of Substituents:
Methoxy Group (-OCH₃): The methoxy group is a strong activating group due to its ability to donate electron density to the benzene ring through resonance (a +M effect). This increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. msu.edu This activation effect generally leads to faster reaction rates compared to unsubstituted benzene.
Isopropyl Group (-CH(CH₃)₂): The isopropyl group is an alkyl group and is considered a weak activating group. It donates electron density to the ring primarily through an inductive effect (+I effect), which also enhances the ring's reactivity towards electrophiles, albeit to a lesser extent than the methoxy group. nsf.gov
Bromine Atom (-Br): The bromine atom is a deactivating group. While it has lone pairs that can be donated through resonance, its strong electronegativity leads to a dominant electron-withdrawing inductive effect (-I effect). This withdrawal of electron density from the ring reduces its nucleophilicity and slows down the rate of electrophilic substitution compared to benzene. msu.edu
Kinetic vs. Thermodynamic Control:
In many electrophilic aromatic substitution reactions, the distribution of products can be governed by either kinetic or thermodynamic control.
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed the fastest. The rate of reaction is related to the activation energy (Ea) of the rate-determining step. For electrophilic aromatic substitution, this is the formation of the sigma complex (arenium ion). masterorganicchemistry.com The stability of this intermediate is a key factor in determining the reaction rate.
Thermodynamic Control: At higher temperatures, or if the reaction is reversible, the product distribution may be under thermodynamic control. In this case, the most stable product will be the major isomer, regardless of how fast it is formed. The relative stability of the products is determined by the change in Gibbs free energy (ΔG) of the reaction. masterorganicchemistry.com
Illustrative Reaction Pathway: Further Electrophilic Substitution
Let's consider a hypothetical electrophilic substitution reaction on this compound, for example, nitration. The incoming electrophile (NO₂⁺) will be directed to specific positions on the ring based on the directing effects of the existing substituents.
The methoxy and isopropyl groups are ortho-, para-directing activators, while the bromine atom is an ortho-, para-directing deactivator. The positions open for substitution are C3, C5, and C6. The directing effects of the substituents will influence the stability of the carbocation intermediates formed during the reaction, and thus the activation energy for each pathway.
To illustrate the kinetic and thermodynamic considerations, hypothetical energy profile diagrams and data tables can be constructed.
Hypothetical Reaction Coordinate Diagram for Nitration
A reaction coordinate diagram for the nitration of this compound would show the energy changes as the reaction progresses from reactants to products through transition states and intermediates. The rate-determining step is the formation of the carbocation intermediate. masterorganicchemistry.com The relative heights of the activation energy barriers for attack at the different available positions would determine the initial product distribution under kinetic control.
Hypothetical Kinetic Data for Nitration
The following table provides hypothetical kinetic data to illustrate how the substituents might influence the rate of nitration at the available positions. The rate constants (k) are indicative of the reaction speed, and the activation energies (Ea) represent the energy barrier to be overcome.
| Position of Attack | Relative Rate Constant (k_rel) | Activation Energy (Ea) (kJ/mol) |
| C3 | 1.0 | 85 |
| C5 | 5.0 | 75 |
| C6 | 2.5 | 80 |
| Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values may differ. |
In this hypothetical scenario, substitution at the C5 position is kinetically favored due to the lower activation energy, likely resulting from the combined directing effects of the methoxy and isopropyl groups leading to a more stable carbocation intermediate.
Hypothetical Thermodynamic Data for Nitration Products
The thermodynamic stability of the different nitrated isomers is determined by their standard Gibbs free energy of formation (ΔG°f). The most stable isomer will have the most negative ΔG°f.
| Product Isomer | Standard Enthalpy of Formation (ΔH°f) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔG°f) (kJ/mol) |
| 3-Nitro Isomer | -150 | -45 |
| 5-Nitro Isomer | -160 | -58 |
| 6-Nitro Isomer | -155 | -50 |
| Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values may differ. |
Based on this hypothetical thermodynamic data, the 5-nitro isomer is the most stable product. In a reaction under thermodynamic control, this isomer would be expected to be the major product.
Synthesis and Exploration of Chemical Derivatives
Design and Synthesis of Analogs through Aromatic Functionalization
The inherent reactivity of the functional groups on the benzene (B151609) ring provides a versatile platform for creating a wide array of derivatives.
The bromine atom serves as a key handle for introducing new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for the construction of complex molecular frameworks.
Suzuki-Miyaura Coupling: This powerful reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govrsc.orglibretexts.orgnih.gov For instance, the reaction of a bromo-substituted aromatic compound with an arylboronic acid can yield biaryl structures. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates. nih.govarkat-usa.org
| Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Unprotected ortho-bromoanilines | Alkyl/Aryl/Heteroaryl boronic esters | CataCXium A palladacycle | Cs₂CO₃ | Dioxane/H₂O | up to 97 | nih.gov |
| 4-Bromoacetophenone | Phenylboronic acid | Pd-Complex 7 | KOH | H₂O | 94 | arkat-usa.org |
| Bromobisindole ethanamines | Arylboronic acids | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | up to 93 | nih.gov |
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines from aryl halides. nih.govmasterorganicchemistry.com It involves the palladium-catalyzed coupling of an amine with the aryl bromide. The reaction conditions, particularly the choice of phosphine (B1218219) ligand and base, are critical for its success and can be optimized for various amine and aryl halide substrates. nih.govmasterorganicchemistry.comnih.gov A range of amines, including primary and secondary, can be used to generate diverse N-arylated products. nih.govrsc.orgnih.govchemspider.com
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | 98 | nih.gov |
| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | 96 | nih.gov |
| 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / BINAP | NaOtBu | Sealed tube | Not specified | nih.gov |
The methoxy (B1213986) group can be transformed, most notably through ether cleavage, to reveal a hydroxyl group. This transformation is significant as it allows for the introduction of new functionalities or modification of the electronic properties of the aromatic ring.
Demethylation: The cleavage of the methyl-oxygen bond of the methoxy group is commonly achieved using strong Lewis acids like boron tribromide (BBr₃). chemicalbook.comorgsyn.orgresearchgate.netnih.gov This reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. nih.gov The resulting phenol (B47542) can then be used in subsequent reactions. The reaction conditions, such as temperature and stoichiometry of the reagent, can be controlled to achieve selective demethylation, even in the presence of other functional groups. orgsyn.orgajrconline.org
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3,3'-Dimethoxybiphenyl | BBr₃ | CH₂Cl₂, -80°C to RT | 3,3'-Dihydroxybiphenyl | 77-86 | orgsyn.org |
| Aryl methyl ethers | BBr₃ | CH₂Cl₂ | Aryl alcohol | General Method | researchgate.net |
| Mitragynine Picrate | BBr₃ | 0°C, 60 min | 9-hydroxycorynantheidine | >80 | ajrconline.org |
The isopropyl group, with its benzylic hydrogens, is susceptible to oxidation and halogenation reactions, providing a pathway to a variety of derivatives with modified side chains.
Benzylic Oxidation: The benzylic C-H bonds of the isopropyl group can be oxidized to form an alcohol or a ketone. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the isopropyl group to a carboxylic acid, provided a benzylic hydrogen is present. masterorganicchemistry.comorganic-chemistry.org Milder conditions can lead to the formation of a benzylic alcohol.
Benzylic Bromination: The use of N-bromosuccinimide (NBS) in the presence of a radical initiator or light allows for the selective bromination of the benzylic position of the isopropyl group. organic-chemistry.orgwikipedia.orgacs.orgmasterorganicchemistry.comyoutube.com This reaction proceeds via a radical mechanism and is a key method for introducing a bromine atom at the side chain, which can then be further functionalized. youtube.com
Structure-Reactivity Relationships in 2-Bromo-4-methoxy-1-(1-methylethyl)benzene Derivatives
The reactivity of derivatives of this compound is intricately linked to the electronic and steric effects of its substituents.
The nature of the substituents on the aromatic ring significantly influences the outcome of chemical reactions. The interplay between the electron-donating methoxy group and the electron-withdrawing bromine atom, along with the sterically demanding isopropyl group, dictates the regioselectivity and rate of reactions.
In electrophilic aromatic substitution reactions, the methoxy group is a strong activating and ortho-, para-directing group, while the bromine is a deactivating but also ortho-, para-directing group. libretexts.orgajrconline.org The bulky isopropyl group can sterically hinder the ortho positions, potentially favoring substitution at the para position. researchgate.net
In nucleophilic aromatic substitution, the reactivity is enhanced by electron-withdrawing groups. Therefore, the presence of the bromine atom can facilitate such reactions, especially if further activated by other electron-withdrawing substituents. stackexchange.comnih.govnih.gov
Application of Derivatives as Building Blocks in Advanced Organic Syntheses
The strategic value of this compound in organic synthesis lies in its capacity to be transformed into a variety of reactive intermediates. These derivatives serve as versatile building blocks for the construction of more complex molecular architectures, which are often scaffolds for pharmaceuticals, agrochemicals, and materials science. The presence of the bromine atom is the key feature, allowing for its conversion into organometallic reagents or for its direct participation in palladium-catalyzed cross-coupling reactions. The methoxy and isopropyl groups on the benzene ring also play a significant role by modulating the electronic properties and steric environment of the molecule, thereby influencing reactivity and selectivity in subsequent transformations.
While specific, published applications in advanced syntheses starting directly from this compound are not widespread in readily accessible literature, its utility can be confidently predicted based on well-established chemical principles. Its derivatives are primarily employed in reactions that form new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.
Formation of Organometallic Derivatives for Nucleophilic Addition
One of the most fundamental transformations of an aryl bromide is its conversion into a highly nucleophilic organometallic reagent. This is typically achieved through two primary methods:
Grignard Reagent Formation: By reacting this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, the corresponding Grignard reagent, (2-isopropyl-4-methoxyphenyl)magnesium bromide, is formed. This derivative is a potent nucleophile, capable of adding to a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to create new C-C bonds.
Organolithium Reagent Formation: Treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a halogen-metal exchange, yielding (2-isopropyl-4-methoxyphenyl)lithium. Organolithium reagents are generally more reactive than their Grignard counterparts.
These organometallic derivatives are crucial for building molecular complexity by adding the substituted phenyl ring to other molecules, forming the backbone of larger, more advanced structures.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, and aryl bromides are ideal substrates for these transformations. mdpi.com Derivatives of this compound are excellent candidates for several key coupling reactions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction creates a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. nih.govnih.gov For this purpose, this compound can be used in two ways:
Directly, as the aryl bromide partner, coupled with a variety of aryl, heteroaryl, or alkyl boronic acids.
Indirectly, by first converting it into its corresponding boronic acid derivative, 2-isopropyl-4-methoxyphenylboronic acid. This is achieved by reacting the organolithium or Grignard derivative with a trialkyl borate (B1201080) (e.g., trimethyl borate) followed by acidic workup. This boronic acid can then be coupled with other aryl or vinyl halides/triflates.
The reaction is known for its mild conditions and high tolerance of functional groups, making it exceptionally valuable in the late-stage functionalization of complex molecules. nih.gov
Table 1: Illustrative Suzuki-Miyaura Coupling Reactions This table presents representative examples of Suzuki-Miyaura couplings to illustrate the transformation, as specific data for this compound is not available.
| Aryl Bromide | Boronic Acid/Ester | Catalyst System | Product |
|---|---|---|---|
| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biphenyl |
| 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | 4-Fluoro-4'-methoxybiphenyl |
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, a crucial transformation in the synthesis of pharmaceuticals where anilines and their derivatives are common motifs. mdpi.comwikipedia.org this compound can be directly coupled with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles, using a palladium catalyst with specialized phosphine ligands (e.g., XPhos, RuPhos). organic-chemistry.orgnih.gov This provides a direct route to N-aryl compounds that would be difficult to synthesize using classical methods.
Table 2: Illustrative Buchwald-Hartwig Amination Reactions This table presents representative examples of Buchwald-Hartwig aminations to illustrate the transformation.
| Aryl Bromide | Amine | Catalyst System | Product |
|---|---|---|---|
| Bromobenzene | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-Phenylmorpholine |
| 1-Bromo-4-tert-butylbenzene | Aniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | N-(4-tert-butylphenyl)aniline |
Sonogashira Coupling: The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne, yielding an aryl-substituted alkyne. This reaction requires a palladium catalyst and a copper(I) co-catalyst. Derivatives of this compound can be coupled with various terminal alkynes to introduce an alkynyl functional group, which itself is a versatile handle for further synthetic modifications, such as click chemistry or conversion to other functional groups.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (2-isopropyl-4-methoxyphenyl)magnesium bromide |
| (2-isopropyl-4-methoxyphenyl)lithium |
| 2-isopropyl-4-methoxyphenylboronic acid |
| n-butyllithium |
| tert-butyllithium |
| Aniline |
| Benzylamine |
| Biphenyl |
| Bromobenzene |
| 1-Bromo-4-fluorobenzene |
| 1-Bromo-4-tert-butylbenzene |
| 2-Bromopyridine |
| 2-Bromotoluene |
| Diethyl ether |
| 4-Fluoro-4'-methoxybiphenyl |
| 4-Methoxy-trans-stilbene |
| 4-Methoxyphenylboronic acid |
| 2-Methyl-trans-stilbene |
| Morpholine |
| N-Benzylpyridin-2-amine |
| N-(4-tert-butylphenyl)aniline |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| 4-Phenylmorpholine |
| Phenylboronic acid |
| (E)-Styrylboronic acid |
| Tetrahydrofuran (THF) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Trimethyl borate |
| XPhos |
| RuPhos |
| BINAP |
| dppf |
| SPhos |
| Sodium tert-butoxide (NaOtBu) |
| Potassium carbonate (K₂CO₃) |
| Cesium carbonate (Cs₂CO₃) |
| Potassium phosphate (B84403) (K₃PO₄) |
| Sodium carbonate (Na₂CO₃) |
Spectroscopic Characterization Techniques for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within the molecule can be determined.
The ¹H NMR spectrum of 2-Bromo-4-methoxy-1-(1-methylethyl)benzene, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule.
The aromatic region of the spectrum is expected to show three signals, corresponding to the three protons on the benzene (B151609) ring. The proton at position 6 would likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 would appear as a doublet of doublets, being coupled to both the proton at position 6 and the proton at position 3. The proton at position 3 would likely appear as a singlet or a very finely split doublet.
The isopropyl group would give rise to two signals. A septet (a signal split into seven lines) would correspond to the single methine proton (-CH), coupled to the six equivalent methyl protons. A doublet would correspond to the six equivalent protons of the two methyl groups (-CH₃), coupled to the single methine proton.
The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet, as these three protons are equivalent and have no adjacent protons to couple with.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H-3 | 7.0 - 7.2 | d | ~2-3 |
| Aromatic H-5 | 6.7 - 6.9 | dd | ~8-9, ~2-3 |
| Aromatic H-6 | 7.3 - 7.5 | d | ~8-9 |
| Isopropyl-CH | 3.1 - 3.4 | sept | ~7 |
| Isopropyl-CH₃ | 1.1 - 1.3 | d | ~7 |
| Methoxy-OCH₃ | 3.7 - 3.9 | s | - |
Note: The predicted values are based on analogous compounds and standard chemical shift tables. Actual experimental values may vary slightly.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of eight distinct signals are expected, corresponding to the eight unique carbon atoms.
The six aromatic carbons will appear in the downfield region of the spectrum (typically δ 110-160 ppm). The carbon bearing the bromine atom (C-2) and the carbon bearing the methoxy group (C-4) will have characteristic chemical shifts influenced by the electronegativity of these substituents. The carbon attached to the isopropyl group (C-1) will also have a distinct shift. The remaining three aromatic carbons (C-3, C-5, and C-6) will have shifts determined by their position relative to the substituents.
The aliphatic carbons of the isopropyl and methoxy groups will appear in the upfield region of the spectrum. The methine carbon (-CH) of the isopropyl group will be found at a lower field than the equivalent methyl carbons (-CH₃). The methoxy carbon (-OCH₃) will also have a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (Ar-C-isopropyl) | 145 - 150 |
| C-2 (Ar-C-Br) | 110 - 115 |
| C-3 (Ar-CH) | 115 - 120 |
| C-4 (Ar-C-OCH₃) | 155 - 160 |
| C-5 (Ar-CH) | 112 - 117 |
| C-6 (Ar-CH) | 130 - 135 |
| Isopropyl-CH | 30 - 35 |
| Isopropyl-CH₃ | 20 - 25 |
| Methoxy-OCH₃ | 55 - 60 |
Note: The predicted values are based on analogous compounds and standard chemical shift tables. Actual experimental values may vary slightly.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.
A COSY spectrum would show correlations between coupled protons, for instance, confirming the coupling between the aromatic protons on adjacent carbons and the coupling between the methine and methyl protons of the isopropyl group.
An HSQC spectrum would reveal correlations between each proton and the carbon atom to which it is directly attached. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the fragmentation patterns, which can further aid in structural elucidation.
In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.
For this compound, the molecular ion peak [M]⁺ would be expected. A characteristic feature would be the presence of an [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Common fragmentation pathways would likely involve the loss of a methyl group from the isopropyl or methoxy moiety, or the loss of the entire isopropyl group.
Table 3: Predicted Key Fragments in the EI-MS of this compound
| Fragment Ion | Structure | Predicted m/z |
| [M]⁺ | [C₁₀H₁₃BrO]⁺ | 228/230 |
| [M-CH₃]⁺ | [C₉H₁₀BrO]⁺ | 213/215 |
| [M-C₃H₇]⁺ | [C₇H₆BrO]⁺ | 185/187 |
Note: The m/z values are given for the ⁷⁹Br and ⁸¹Br isotopes.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the compound. For this compound, HRMS would confirm the molecular formula as C₁₀H₁₃BrO by matching the experimentally measured mass with the calculated theoretical mass.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of this compound, the gas chromatograph separates the compound from any impurities, and the mass spectrometer provides information about its molecular weight and fragmentation pattern.
Under electron impact (EI) ionization, the molecule is expected to form a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
A comparison with the mass spectra of related compounds like p-bromocumene and 4-bromoanisole (B123540) supports these predictions. For instance, the mass spectrum of p-bromocumene shows a strong peak corresponding to the loss of a methyl group. chemicalbook.com Similarly, 4-bromoanisole exhibits a molecular ion peak and significant fragmentation through the loss of a methyl group and the bromine atom. uni.lu
Predicted Fragmentation Pattern for this compound:
| m/z (relative to ⁷⁹Br) | Predicted Fragment Ion | Origin of Fragment |
| 228 | [C₁₀H₁₃⁷⁹BrO]⁺ | Molecular Ion (M⁺) |
| 213 | [C₉H₁₀⁷⁹BrO]⁺ | Loss of a methyl group (-CH₃) from the isopropyl group |
| 185 | [C₇H₇⁷⁹BrO]⁺ | Loss of the isopropyl group (-C₃H₇) |
| 149 | [C₁₀H₁₃O]⁺ | Loss of the bromine atom (-Br) |
| 134 | [C₉H₁₀O]⁺ | Loss of Br and a methyl group |
This is an interactive data table. Users can sort columns by clicking on the headers.
Computational and Theoretical Chemistry Studies
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules, MD can provide detailed information about conformational changes and intermolecular interactions.
The analysis of these simulations would reveal the preferred conformations of the isopropyl and methoxy (B1213986) groups relative to the benzene (B151609) ring. It would also elucidate the nature and strength of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, that govern how the molecules interact with each other and with solvent molecules. This information is crucial for understanding the macroscopic properties of the compound, such as its solubility and crystal packing.
Theoretical Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are of significant interest for applications in optoelectronics and photonics. Theoretical calculations can predict the NLO properties of a molecule before it is synthesized and tested experimentally.
A theoretical investigation of the NLO properties of "2-Bromo-4-methoxy-1-(1-methylethyl)benzene" would typically involve quantum chemical calculations, such as those based on Density Functional Theory (DFT). These calculations can determine the molecular hyperpolarizability (β), a key parameter that quantifies the second-order NLO response.
Although specific theoretical studies on the NLO properties of "this compound" were not found in the reviewed literature, studies on similar brominated aromatic compounds suggest that the presence of both electron-donating (methoxy and isopropyl groups) and electron-withdrawing (bromo group) substituents on the benzene ring could lead to a significant NLO response. The intramolecular charge transfer between these groups is a key factor in determining the magnitude of the hyperpolarizability.
Below is a hypothetical data table illustrating the kind of results that would be obtained from such a theoretical NLO investigation.
| Calculated NLO Property | Value |
| Dipole Moment (μ) | [Data not available] |
| Mean Polarizability (α) | [Data not available] |
| First Hyperpolarizability (β) | [Data not available] |
Advanced Applications in Chemical Research and Development
Utility as a Versatile Intermediate in Multi-Step Organic Synthesis
The primary role of 2-Bromo-4-methoxy-1-(1-methylethyl)benzene in research and development is as a versatile intermediate for the construction of more complex molecules. The carbon-bromine (C-Br) bond is a key functional handle that allows for a wide variety of subsequent chemical transformations.
Aryl bromides are highly valued in organic synthesis because they provide a reliable site for forming new carbon-carbon and carbon-heteroatom bonds. This is most frequently accomplished through transition-metal-catalyzed cross-coupling reactions. The presence of the electron-donating methoxy (B1213986) and isopropyl groups on the benzene (B151609) ring influences the electronic density of the aromatic system, which can affect the reactivity and efficiency of these coupling processes. For instance, electron-rich aryl bromides are suitable substrates for many coupling reactions, although they can sometimes react more slowly than their electron-poor counterparts. nih.gov
The compound is a valuable building block for creating substituted biaryl compounds, which are common structures in pharmaceuticals, agrochemicals, and organic materials. nih.gov Its utility is showcased in numerous synthetic strategies where predictable, regioselective functionalization is required.
Table 1: Key Cross-Coupling Reactions Utilizing Aryl Bromide Intermediates
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | Palladium(0) | C-C |
| Heck Coupling | Alkene | Palladium(0) | C-C |
| Sonogashira Coupling | Terminal Alkyne | Palladium(0) and Copper(I) | C-C |
| Buchwald-Hartwig Amination | Amine | Palladium(0) | C-N |
| Stille Coupling | Organotin Reagent | Palladium(0) | C-C |
| Negishi Coupling | Organozinc Reagent | Palladium(0) or Nickel(0) | C-C |
These reactions enable chemists to use this compound as a foundational piece, selectively adding new fragments to build molecular complexity. For example, a palladium-catalyzed process can be used to couple aryl bromides with amines to synthesize libraries of compounds for drug discovery. nih.gov Similarly, direct acylation of aryl bromides with aldehydes can produce valuable alkyl aryl ketones, which are important intermediates in the fragrance and pharmaceutical industries. organic-chemistry.orgacs.org
Contributions to Reagent and Catalyst Development in Organic Chemistry
While not a catalyst itself, this compound serves as an important precursor in the development of specialized reagents and ligands for catalysis. The ability to transform the C-Br bond allows for the introduction of coordinating groups, such as phosphines or N-heterocyclic carbenes, which can then bind to a metal center.
The methoxy and isopropyl substituents on the aromatic ring play a crucial role in this context. They act as "tuning" groups that modify the electronic and steric properties of the resulting ligand.
Electronic Tuning : The electron-donating nature of the methoxy and isopropyl groups increases the electron density on the ligand's coordinating atom (e.g., phosphorus). This can enhance the catalytic activity of the metal center in certain reactions, such as palladium-catalyzed cross-couplings.
Steric Tuning : The bulky isopropyl group provides significant steric hindrance around the metal center. This can influence the selectivity of a reaction, for example, by favoring the formation of one stereoisomer over another or by controlling the regioselectivity of a coupling reaction.
The development of new catalytic systems often relies on the synthesis of a diverse library of ligands to find the optimal one for a specific transformation. nih.gov Aryl bromides like the title compound are ideal starting materials for generating this diversity. For example, arylnickel halide complexes, which are key intermediates in many nickel-catalyzed reactions, can be synthesized from the oxidative addition of aryl bromides to a Ni(0) source. acs.org The properties of these intermediates, and thus the entire catalytic cycle, are directly influenced by the substituents on the aryl bromide.
Role in the Synthesis of Complex Molecular Architectures
The synthesis of complex, biologically active molecules often requires a strategy of convergent synthesis, where smaller, functionalized fragments are prepared and then joined together. This compound is an exemplary fragment for such strategies, particularly for molecules containing a substituted aromatic core. A patent for a pharmaceutical compound mentions 1-bromo-2-isopropyl-4-methoxy-benzene as an intermediate, highlighting its role in the synthesis of complex, biologically active structures. googleapis.com
The defined substitution pattern (bromo at C2, isopropyl at C1, methoxy at C4) provides a clear blueprint for synthetic planning. A chemist can use the bromine as a primary connection point for a major coupling reaction, while the other substituents ensure the correct orientation and chemical environment in the final product.
For instance, in the total synthesis of a natural product, a fragment corresponding to this compound could be coupled with another complex fragment via a Suzuki or Stille reaction. The methoxy group might be retained in the final product or could be demethylated to a phenol (B47542) to enable further reactions. The isopropyl group provides bulk and lipophilicity, which can be critical for the biological activity of a molecule. The ability to construct complex molecules from such well-defined building blocks is a cornerstone of modern medicinal chemistry and drug development. researchgate.netacs.org
Potential as Precursors for Advanced Materials
The unique electronic and structural features of this compound make it a potential precursor for the synthesis of advanced organic materials. Functionalized aromatic compounds are the fundamental building blocks for a wide range of materials, including conjugated polymers, organic light-emitting diodes (OLEDs), and molecular sensors. nih.gov
The C-Br bond is particularly useful for polymerization reactions. Through reactions like Suzuki or Stille polycondensation, aryl bromides can be linked together to form long-chain conjugated polymers. The properties of these polymers are directly inherited from the monomeric unit.
The methoxy group , being electron-donating, would lower the oxidation potential and influence the optical band gap of the resulting polymer, affecting its color and electronic properties.
The isopropyl group would enhance the solubility of the polymer in organic solvents, which is a critical factor for processability and device fabrication. Poor solubility is a common problem in polymer chemistry, and incorporating bulky alkyl groups is a standard strategy to overcome it.
Chemical functionalization is a powerful method for tuning the physicochemical properties of materials, which can lead to the creation of new properties and applications in energy conversion, electronics, and sensing. european-mrs.comresearchgate.net The use of specifically designed building blocks like this compound is key to this "bottom-up" approach to materials science. rug.nl
Emerging Research Frontiers for Functionalized Aromatic Bromides
The field of organic synthesis is constantly evolving, yet the importance of functionalized aromatic bromides remains high. They represent a reliable and predictable class of building blocks that are compatible with a vast toolbox of established chemical reactions. nih.gov
Emerging frontiers continue to expand the utility of these compounds:
Novel Catalytic Systems : Research is focused on developing more sustainable and efficient catalytic systems for cross-coupling reactions. This includes using earth-abundant metals like cobalt or nickel instead of precious palladium, often under milder conditions enabled by photoredox catalysis. acs.orgresearchgate.net These new methods enhance the value of aryl bromide building blocks by making their conversion more economical and environmentally friendly.
C-H Functionalization : While direct C-H functionalization aims to bypass the need for pre-functionalized halides, these reactions can sometimes suffer from issues with regioselectivity. nih.gov Therefore, a combined approach, where a readily available aryl bromide is further functionalized at a C-H position, is a powerful strategy. Research has shown that C-H activation can be compatible with a C-Br bond, allowing for the synthesis of complex, multi-substituted aromatics from simpler precursors. nih.gov
Late-Stage Functionalization : In drug discovery, the ability to modify a complex, biologically active molecule in the final steps of a synthesis is highly valuable. Aryl bromides embedded within such molecules serve as ideal handles for late-stage functionalization, allowing chemists to quickly generate analogues with modified properties.
Conclusion and Future Research Directions
Synthesis and Reactivity Paradigms for 2-Bromo-4-methoxy-1-(1-methylethyl)benzene
This compound is a polysubstituted aromatic compound whose chemical behavior is dictated by the interplay of its functional groups: a bromine atom, a methoxy (B1213986) group, and an isopropyl group.
Synthesis: The logical precursor for this compound is 4-isopropylanisole (B1583350) (also known as 4-methoxycumene). scbt.comnih.gov The synthesis would involve an electrophilic aromatic substitution (EAS) reaction, specifically a bromination. taylorfrancis.com In this precursor, both the methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups are activating and ortho-, para-directing. Since the para-position is occupied by the isopropyl group, electrophilic attack is directed to the ortho-position (C2) relative to the isopropyl group.
Traditional bromination using molecular bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) could achieve this transformation. numberanalytics.com However, modern synthetic chemistry increasingly favors milder and more selective methods. An alternative approach involves using N-Bromosuccinimide (NBS) as the bromine source, which is safer to handle than elemental bromine. numberanalytics.comresearchgate.net The reaction's efficiency and regioselectivity can be enhanced by various catalytic systems, including Lewis acids or other promoters that activate the NBS or the aromatic ring. researchgate.net
Properties of this compound
| Property | Value | Source |
| CAS Number | 486420-91-1 | glpbio.com |
| Molecular Formula | C₁₀H₁₃BrO | glpbio.com |
| Molecular Weight | 229.11 g/mol | glpbio.com |
Reactivity: The reactivity of this compound is primarily centered on the carbon-bromine (C-Br) bond. This bond makes the compound a versatile synthetic intermediate for constructing more complex molecules. It can readily participate in a wide array of transition-metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions like the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) allow for the formation of new carbon-carbon bonds at the C2 position. numberanalytics.com
Furthermore, the bromine atom can be transformed through other fundamental organic reactions. It can be converted into an organometallic reagent, such as a Grignard reagent (by reaction with magnesium) or an organolithium species (by halogen-metal exchange). These nucleophilic reagents can then be used to react with a variety of electrophiles, further expanding the synthetic utility of the parent molecule.
Contemporary Challenges and Opportunities in Aromatic Halogen Chemistry
The synthesis of halogenated aromatics like this compound is central to synthetic chemistry, yet traditional methods present several challenges.
Regioselectivity: A primary challenge is controlling the position of halogenation on an aromatic ring, especially in complex molecules with multiple directing groups. acs.orgnih.gov While the substitution pattern of the target compound allows for a relatively straightforward prediction, achieving a single isomer in high yield can be difficult for other aromatic systems, often leading to mixtures that require costly separation.
Harsh Reagents and Conditions: Classical electrophilic halogenation often requires highly reactive and toxic elemental halogens (e.g., Cl₂, Br₂) and stoichiometric amounts of strong Lewis acids. taylorfrancis.comnumberanalytics.com These conditions are often incompatible with sensitive functional groups elsewhere in the molecule and pose significant handling and waste disposal issues.
Sustainability and Atom Economy: Many modern halogenating agents, such as N-halosuccinimides, offer safety benefits but suffer from poor atom economy, generating stoichiometric amounts of by-products that must be removed. rsc.org There is a pressing need for "greener" halogenation processes that utilize safer, more abundant halogen sources like simple halide salts (e.g., KBr) in catalytic, oxidative systems. researchgate.netrsc.org
These challenges create opportunities for innovation, driving research towards the development of more efficient, selective, and environmentally benign halogenation protocols.
Future Prospects in Methodological Advancements and Targeted Synthesis
The future of aromatic synthesis is focused on overcoming the limitations of classical methods through the development of novel catalytic systems and reaction pathways.
Direct C-H Functionalization: A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. beilstein-journals.org This approach avoids the need for pre-functionalized starting materials (like an organohalide), offering a more step- and atom-economic route to target molecules. beilstein-journals.org For aromatic systems, transition-metal catalysis can enable the selective activation of a specific C-H bond, often guided by a directing group within the molecule. acs.orgacs.orgrsc.org The development of new directing groups and catalysts is expanding the scope of this strategy to access previously difficult-to-make substitution patterns. acs.org
Advanced Catalysis: The design of new catalysts is central to future advancements. This includes not only more efficient transition metal catalysts (e.g., based on palladium, rhodium, or copper) but also the burgeoning fields of photoredox and electro-organic catalysis. beilstein-journals.org These methods use light or electricity to drive chemical reactions under exceptionally mild conditions, often enabling unique reactivity not achievable through thermal methods.
Green and Flow Chemistry: There is a strong push towards more sustainable chemical processes. taylorfrancis.comrsc.org This involves designing reactions that use non-toxic, renewable reagents and solvents. mdpi.com Oxidative halogenation using hydrogen peroxide and a halide salt, for instance, produces only water as a by-product. rsc.org Additionally, the adoption of flow chemistry, where reactions are performed in continuous streams rather than in batches, can improve the safety, efficiency, and scalability of halogenation reactions. numberanalytics.com
Expanding the Scope of Applications in Chemical Science
Methodological advancements in synthesis directly translate to expanded opportunities for the application of functionalized aromatic compounds.
Drug Discovery and Medicinal Chemistry: Aromatic rings are ubiquitous in pharmaceuticals. Advanced synthetic methods, particularly those for late-stage functionalization (LSF), are transforming drug discovery. acs.orgnih.gov LSF allows chemists to directly modify a complex, biologically active molecule in the final steps of a synthesis, rapidly creating a library of analogues for structure-activity relationship (SAR) studies. The ability to precisely install a group like a bromine atom onto a lead compound opens up avenues for further coupling reactions to fine-tune its properties.
Materials Science: Aryl halides are key building blocks for advanced materials, including polymers and organic electronic materials like those used in OLEDs. The unique properties of this compound, with its specific substitution pattern, could be exploited in the synthesis of specialty polymers or functional materials where precise control over structure leads to enhanced durability or specific electronic properties. The development of more efficient syntheses will make a wider range of such tailored building blocks accessible for materials innovation.
Q & A
Q. What are the common synthetic routes for 2-Bromo-4-methoxy-1-(1-methylethyl)benzene, and how can reaction conditions be optimized for higher yield?
Methodological Answer: Synthesis typically involves bromination of a pre-functionalized benzene derivative. For example:
- Direct Bromination: Introduce bromine at position 2 using bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) on a methoxy- and isopropyl-substituted benzene precursor. Temperature control (0–25°C) minimizes polybromination .
- Stepwise Functionalization: First install the methoxy and isopropyl groups via Friedel-Crafts alkylation/methoxylation, followed by regioselective bromination. Use protecting groups (e.g., methoxymethoxy in ) to prevent undesired side reactions.
Optimization strategies include:
Q. What spectroscopic techniques are most effective for characterizing this compound, and how do key spectral features correlate with its structure?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: The isopropyl group shows a septet (~2.9 ppm) for the CH group and doublets (~1.2–1.3 ppm) for the two methyl groups. The methoxy group appears as a singlet (~3.8 ppm), while aromatic protons exhibit splitting patterns dependent on substitution (e.g., para-methoxy causes deshielding of adjacent protons) .
- ¹³C NMR: Distinct signals for Br-substituted C (~110 ppm), methoxy C (~55 ppm), and isopropyl quaternary C (~34 ppm) .
- Mass Spectrometry (MS): Look for molecular ion peaks at m/z ≈ 258 (C₁₀H₁₃BrO⁺) and diagnostic fragments (e.g., loss of isopropyl or methoxy groups).
- IR Spectroscopy: Confirm methoxy (C-O stretch ~1250 cm⁻¹) and aromatic C-Br (550–650 cm⁻¹) bonds .
Advanced Research Questions
Q. How does the steric effect of the isopropyl group influence the compound’s reactivity in cross-coupling reactions, and what methods can mitigate this?
Methodological Answer: The bulky isopropyl group at position 1 hinders access to the bromine atom in Suzuki-Miyaura or Ullmann couplings. Strategies to enhance reactivity include:
- Catalyst Design: Use bulky ligands (e.g., SPhos or XPhos) to stabilize the transition state and reduce steric clash .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and stabilize intermediates.
- Microwave-Assisted Synthesis: Accelerate reaction kinetics under controlled heating (e.g., 100–120°C for 1–2 hours) to overcome steric barriers .
Contradictory data in (palladium catalysts for alkynes) suggest testing alternative metals (e.g., Cu for Ullmann coupling).
Q. What challenges arise in crystallizing this compound, and how can single-crystal X-ray diffraction (SC-XRD) data be interpreted using software like SHELXL?
Methodological Answer:
- Crystallization Challenges:
- SC-XRD Analysis:
- Input HKL data and initial structure solution via dual-space methods (SHELXD).
- Refine anisotropic displacement parameters for Br, O, and C atoms.
- Validate using R-factors (<0.05 for high-resolution data) and check for twinning (Hooft parameter >0.3 indicates issues) .
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles for this compound?
Methodological Answer:
- Reproducibility Checks: Verify reaction conditions (e.g., catalyst purity, moisture levels) across labs. highlights discrepancies in palladium-catalyzed yields due to trace oxygen.
- Byproduct Analysis:
- Use LC-MS or GC-MS to identify impurities (e.g., di-brominated derivatives or dealkylated products).
- Compare with literature: reports <5% di-brominated byproducts under controlled bromine stoichiometry.
- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to predict bromination regioselectivity and validate against experimental results .
Q. What are the implications of the compound’s electronic structure for its potential as a ligand or intermediate in medicinal chemistry?
Methodological Answer:
- Electron-Withdrawing Effects: The bromine atom and methoxy group create an electron-deficient aromatic ring, enhancing its suitability as a ligand for transition metals (e.g., Pd or Cu in catalysis) .
- Medicinal Chemistry Applications:
- Lead Optimization: Use the bromine as a handle for further functionalization (e.g., Suzuki coupling to introduce bioactive moieties) .
- SAR Studies: Modify the isopropyl group to alter lipophilicity and bioavailability (logP calculations via ChemDraw).
- Toxicity Screening: Assess metabolic stability using in vitro assays (e.g., cytochrome P450 inhibition) due to potential bioaccumulation risks from the bromine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
